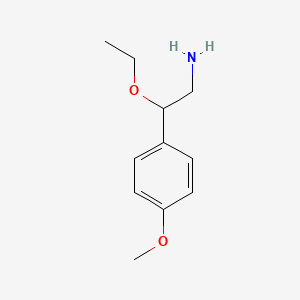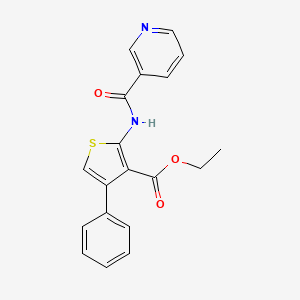![molecular formula C15H13NO3 B12121399 2-[(4-Methylphenyl)carbamoyl]benzoic acid CAS No. 19336-70-0](/img/structure/B12121399.png)
2-[(4-Methylphenyl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a benzoic acid moiety substituted with a 4-methylphenylcarbamoyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-[(4-Methylphenyl)carbamoyl]benzoesäure erfolgt typischerweise durch die Reaktion von 4-Methylphenylisocyanat mit Benzoesäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines Katalysators, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 2-[(4-Methylphenyl)carbamoyl]benzoesäure großtechnische Reaktionen unter optimierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das Endprodukt zu erhalten.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise an der benzylischen Position.
Reduktion: Reduktionsreaktionen können die Carbamoylgruppe als Ziel haben und sie in ein Amin umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der benzylischen Position auftreten, oft begünstigt durch das Vorhandensein einer Abgangsgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Nucleophile wie Halogenide oder Amine können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Produkte können Benzoesäurederivate mit oxidierten Seitenketten umfassen.
Reduktion: Das Hauptprodukt ist oft das entsprechende Amin.
Substitution: Es werden substituierte Benzoesäurederivate gebildet.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)carbamoyl]benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich antimikrobieller oder entzündungshemmender Eigenschaften.
Medizin: Die Forschung kann ihr Potenzial als pharmazeutisches Mittel oder als Baustein für die Medikamentenentwicklung untersuchen.
Industrie: Sie kann bei der Herstellung von Spezialchemikalien oder als Vorläufer bei der Synthese von Polymeren und anderen Materialien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Methylphenyl)carbamoyl]benzoesäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Carbamoylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen ausbilden, was möglicherweise deren Funktion beeinflusst. Die Benzoesäureeinheit kann mit Enzymen oder Rezeptoren interagieren und verschiedene biochemische Pfade beeinflussen.
Ähnliche Verbindungen:
4-Methylbenzoesäure: Teilt den Benzoesäurekern, aber ohne die Carbamoylgruppe.
N-Phenylcarbamoylbenzoesäure: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer 4-Methylphenylgruppe.
Einzigartigkeit: 2-[(4-Methylphenyl)carbamoyl]benzoesäure ist einzigartig durch das Vorhandensein sowohl der 4-Methylphenyl- als auch der Carbamoylgruppe, die bestimmte chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht spezifische Wechselwirkungen und Reaktivität, die bei ihren Analoga nicht beobachtet werden.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, potentially affecting their function. The benzoic acid moiety may interact with enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzoic acid: Shares the benzoic acid core but lacks the carbamoyl group.
N-Phenylcarbamoylbenzoic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness: 2-[(4-Methylphenyl)carbamoyl]benzoic acid is unique due to the presence of both the 4-methylphenyl and carbamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
19336-70-0 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
BKKDKRFPDRPFKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)

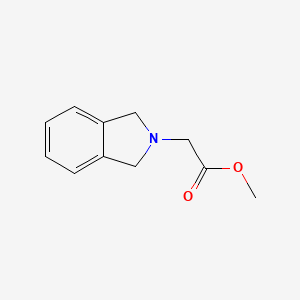
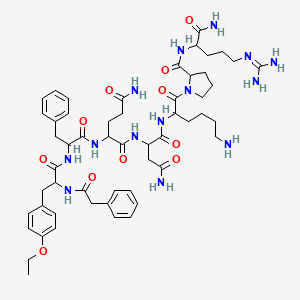

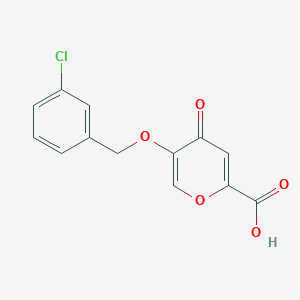
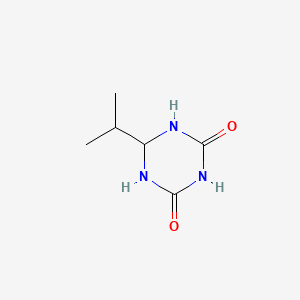

![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)
